1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a methoxyphenoxy group, a methylpiperidinyl group, and a propanol backbone, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step often includes the reaction of 3-methoxyphenol with epichlorohydrin under basic conditions to form 1-(3-methoxyphenoxy)-2,3-epoxypropane.
Nucleophilic Substitution: The intermediate is then reacted with 2-methylpiperidine in the presence of a suitable solvent like ethanol or methanol, leading to the formation of 1-(3-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects on neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, potentially affecting neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
- 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol
- 1-(3-Methoxyphenoxy)-3-(2-ethylpiperidin-1-yl)propan-2-ol
- 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)butan-2-ol
Comparison: 1-(3-Methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, potency, and selectivity in various applications.
Properties
IUPAC Name |
1-(3-methoxyphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-13-6-3-4-9-17(13)11-14(18)12-20-16-8-5-7-15(10-16)19-2;/h5,7-8,10,13-14,18H,3-4,6,9,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYIKOBUWKXQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=CC(=C2)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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